Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-5,10-dihydro-1,3-dimethyl-
Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-5,10-dihydro-1,3-dimethyl-
Brand Name:
Vulcanchem
CAS No.:
15989-59-0
VCID:
VC0097030
InChI:
InChI=1S/C14H14N4O3/c1-8(19)18-10-7-5-4-6-9(10)15-12-11(18)13(20)17(3)14(21)16(12)2/h4-7,15H,1-3H3
SMILES:
CC(=O)N1C2=CC=CC=C2NC3=C1C(=O)N(C(=O)N3C)C
Molecular Formula:
C14H14N4O3
Molecular Weight:
286.29 g/mol
Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-5,10-dihydro-1,3-dimethyl-
CAS No.: 15989-59-0
Main Products
VCID: VC0097030
Molecular Formula: C14H14N4O3
Molecular Weight: 286.29 g/mol
CAS No. | 15989-59-0 |
---|---|
Product Name | Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-5,10-dihydro-1,3-dimethyl- |
Molecular Formula | C14H14N4O3 |
Molecular Weight | 286.29 g/mol |
IUPAC Name | 5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione |
Standard InChI | InChI=1S/C14H14N4O3/c1-8(19)18-10-7-5-4-6-9(10)15-12-11(18)13(20)17(3)14(21)16(12)2/h4-7,15H,1-3H3 |
Standard InChIKey | YGJFXMHGJNCDQO-UHFFFAOYSA-N |
SMILES | CC(=O)N1C2=CC=CC=C2NC3=C1C(=O)N(C(=O)N3C)C |
Canonical SMILES | CC(=O)N1C2=CC=CC=C2NC3=C1C(=O)N(C(=O)N3C)C |
Synonyms | Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-5,10-dihydro-1,3-dimethyl- |
PubChem Compound | 12357212 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume